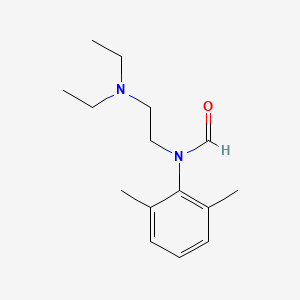
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: is a chemical compound with a complex molecular structure. It is a derivative of formanilide, which itself is a formamide of aniline. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- typically involves multiple steps, starting with the reaction of aniline with formic acid to produce formanilide
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at various positions on the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized forms, reduced derivatives, and various substituted analogs of the original compound. These products may have different physical and chemical properties, making them suitable for different applications.
Applications De Recherche Scientifique
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: has several scientific research applications, including:
Chemistry: : It can be used as a synthetic intermediate in the preparation of other chemical compounds.
Biology: : The compound may have potential biological activity, making it useful in the study of biological processes.
Medicine: : It could be explored for its medicinal properties, possibly as a drug precursor or therapeutic agent.
Industry: : Its unique properties may make it valuable in industrial applications, such as in the production of rubber products or other materials.
Mécanisme D'action
The mechanism by which Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions. Understanding these mechanisms is crucial for optimizing its applications and ensuring safety.
Comparaison Avec Des Composés Similaires
Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-: can be compared with other similar compounds, such as:
N-Phenylformamide: : A related formamide compound with different substituents.
N,N-Diphenylformamide: : Another formamide derivative with phenyl groups.
Benzamide: : A simpler amide compound without the formyl group.
These compounds share structural similarities but differ in their substituents and properties, highlighting the uniqueness of Formanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl- .
Propriétés
Numéro CAS |
20682-52-4 |
|---|---|
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)formamide |
InChI |
InChI=1S/C15H24N2O/c1-5-16(6-2)10-11-17(12-18)15-13(3)8-7-9-14(15)4/h7-9,12H,5-6,10-11H2,1-4H3 |
Clé InChI |
XLFIZJCJAJYFNV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(C=O)C1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




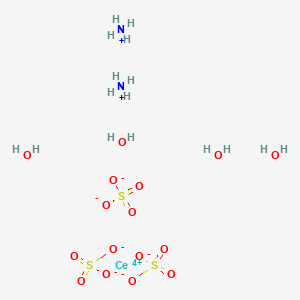
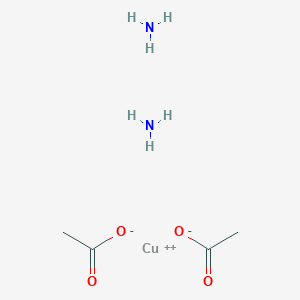

![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
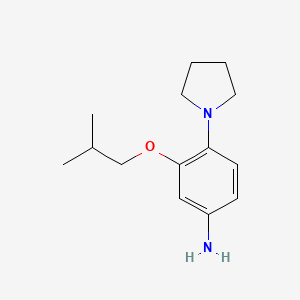
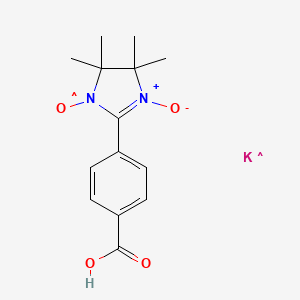
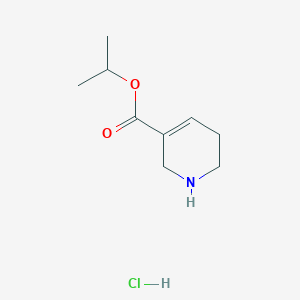

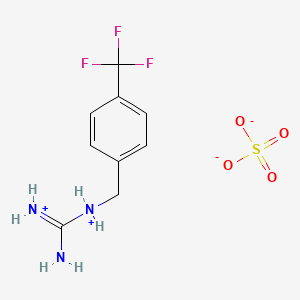
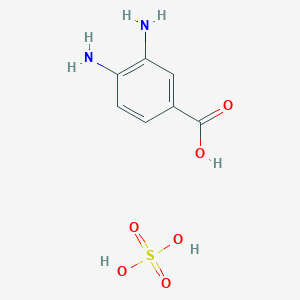
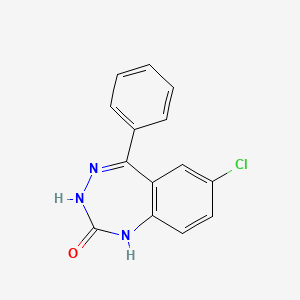
![N-[1-hydroxy-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methylhexan-2-yl]carbamic acid tert-butyl ester](/img/structure/B15341442.png)
